Chlormidazole hydrochloride (CAS 54118-67-1) is a first-generation imidazole antifungal agent and a foundational inhibitor of lanosterol 14α-demethylase (CYP51). As the first clinically introduced azole, it serves as a critical biochemical baseline for evaluating ergosterol biosynthesis disruption [1]. In procurement and formulation contexts, the hydrochloride salt is specifically selected over the free base due to its enhanced solubility profile in polar and semi-aqueous excipient systems. This makes it a preferred reference standard for topical tincture development, in vitro resistance benchmarking, and comparative pharmacokinetic modeling of azole derivatives where aqueous compatibility is required .
Substituting Chlormidazole hydrochloride with its free base (CAS 3689-76-7) or with newer, highly lipophilic triazoles fundamentally alters assay thermodynamics and formulation stability. The free base exhibits poor solubility in standard aqueous-based dosing vehicles, leading to precipitation or phase separation in in vivo models and topical hydrogels. Furthermore, substituting with later-generation azoles in resistance screening eliminates the ability to measure baseline, first-generation CYP51 mutational resistance [1]. Procurement of the exact hydrochloride salt ensures reproducible solvation in PEG/Tween/Saline mixtures and maintains historical continuity in comparative efficacy assays against clinical yeast isolates.
Chlormidazole hydrochloride achieves a stable solubility of ≥ 2.08 mg/mL (7.09 mM) in a standard in vivo dosing vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . In contrast, the chlormidazole free base is prone to precipitation or phase separation in high-water-content vehicles, necessitating higher ratios of organic solvents that can introduce confounding toxicity in biological models .
| Evidence Dimension | Solubility in standard in vivo dosing vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) |
| Target Compound Data | ≥ 2.08 mg/mL (7.09 mM) yielding a clear solution |
| Comparator Or Baseline | Chlormidazole free base (CAS 3689-76-7) |
| Quantified Difference | Ensures stable >2 mg/mL aqueous-phase dosing without phase separation. |
| Conditions | Room temperature dissolution with optional sonication. |
Allows researchers and formulators to utilize standard, low-toxicity aqueous vehicles for in vivo dosing without the risk of API precipitation.
In broad in vitro screening against over 100 microbial strains, Chlormidazole hydrochloride demonstrated selective antifungal efficacy, with 76% of clinical Candida strains proving sensitive at a concentration of 10 µg/mL [1]. This provides a stark contrast to its antibacterial activity, where only rare, isolated bacterial strains showed sensitivity even at 5 µg/mL, confirming its highly selective targeting of fungal CYP51 over bacterial targets [1].
| Evidence Dimension | In vitro sensitivity of clinical isolates |
| Target Compound Data | 76% of Candida strains sensitive at 10 µg/mL |
| Comparator Or Baseline | Aerobic bacterial strains |
| Quantified Difference | High selectivity for fungal pathogens (76% sensitivity) versus negligible antibacterial action. |
| Conditions | In vitro sensitivity assays on clinical isolates. |
Provides a validated, quantitative benchmark for first-generation azole efficacy when screening novel antifungal candidates against clinical yeast isolates.
For high-throughput screening applications, Chlormidazole hydrochloride supports the creation of highly concentrated master stocks, achieving a maximum solubility of 62 mg/mL (211.47 mM) in pure DMSO with sonication. This exceeds the standard 10 mM library concentration requirements by more than 20-fold, allowing for significant dilution flexibility while remaining stable for up to 6 months at -80°C .
| Evidence Dimension | Maximum solubility in pure Dimethyl Sulfoxide (DMSO) |
| Target Compound Data | 62 mg/mL (211.47 mM) |
| Comparator Or Baseline | Standard HTS library requirements (typically 10 mM) |
| Quantified Difference | >20-fold excess capacity over standard 10 mM stock requirements. |
| Conditions | Pure DMSO, room temperature dissolution with sonication, stored at -80°C. |
Enables the preparation of highly concentrated, long-term stable master stocks for high-throughput phenotypic or target-based screening campaigns.
Utilizing the hydrochloride salt's favorable solubility in PEG/Tween/Saline systems (≥ 2.08 mg/mL) to develop, benchmark, and optimize topical creams and tinctures for interdigital and periungual mycoses without API precipitation .
Deploying Chlormidazole hydrochloride as the definitive first-generation azole control in microbroth dilution assays to quantify acquired resistance (e.g., ERG11 mutations) and calculate fold-changes against modern triazoles [1].
Using the standardized 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation to establish baseline absorption, distribution, and toxicity metrics for imidazole-class drugs in murine models .